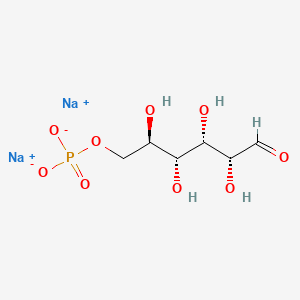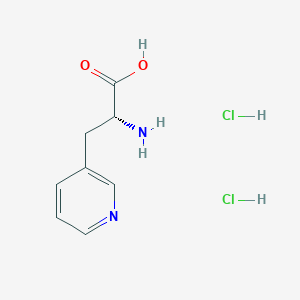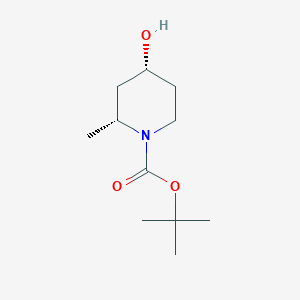![molecular formula C12H17N3O3 B1320778 2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid CAS No. 111855-51-7](/img/structure/B1320778.png)
2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid
Descripción general
Descripción
2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Codrug Synthesis for Managing Dyslipidemia
A study by Abu Zanat et al. (2011) explored the synthesis of a codrug combining nicotinic acid and ibuprofen, aimed at managing dyslipidemia. This codrug was designed to alleviate the side effect of cutaneous flushing associated with nicotinic acid, enhancing patient compliance. The study focused on the physicochemical properties, hydrolysis kinetics, and enzymatic hydrolysis of the codrug, revealing its potential for rapid release of nicotinic acid in managing dyslipidemia [Fatima Z Abu Zanat, A. Qandil, B. Tashtoush, 2011].
2. Herbicidal Activity and Synthesis
Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which exhibited significant herbicidal activity against certain plant species. This research indicates the potential of nicotinic acid derivatives in developing new herbicides, especially against monocotyledonous weeds [Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021].
3. Anti-Lipolytic Effect Mediated by G-Protein-Coupled Receptors
Tunaru et al. (2003) found that nicotinic acid's anti-lipolytic effect in adipose tissue is mediated by specific G-protein-coupled receptors, namely PUMA-G/HM74. This discovery offers insight into how nicotinic acid functions at a molecular level, potentially guiding the development of new drugs for dyslipidemia [S. Tunaru, J. Kero, A. Schaub, C. Wufka, A. Blaukat, K. Pfeffer, S. Offermanns, 2003].
4. Nicotinic Acid in Industrial Applications
Lisicki et al. (2022) conducted a literature review on ecological methods for producing nicotinic acid, focusing on potential industrial applications. This review addresses the need for environmentally friendly production methods for nicotinic acid, considering its significant role as a nutrient and pharmaceutical agent [Dawid Lisicki, K. Nowak, Beata Orlińska, 2022].
5. Potential in Atherosclerosis Treatment
Lukasova et al. (2011) found that nicotinic acid can reduce the progression of atherosclerosis in mice. The study emphasizes nicotinic acid's potential in treating atherosclerosis independently of its lipid-modifying effects, primarily through activation of the GPR109A receptor on immune cells. This finding suggests a broader therapeutic potential for nicotinic acid beyond dyslipidemia management [Martina Lukasova, C. Malaval, A. Gille, J. Kero, S. Offermanns, 2011].
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-9-8-14-4-6-15(7-5-14)11-10(12(17)18)2-1-3-13-11/h1-3,16H,4-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRGFILLDOIDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














